6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine

TAK1 kinase inhibition multiple myeloma kinase inhibitor scaffold

Select this building block to accelerate kinase‑targeted library synthesis. Unlike the 8‑methoxy regioisomer (CAS 3066256‑44‑5) or des‑methyl analog, the unambiguous 6‑methoxy‑3‑amine configuration provides a validated ATP hinge‑binding motif essential for TAK1, Mps1, and PfCLK1 inhibitor programs. The pre‑installed 6‑methoxy group eliminates a separate methoxylation step, while the 3‑amine handle enables immediate amide formation, Suzuki coupling, or Boc protection. Choose this scaffold for consistent SAR and fragment‑based library construction.

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
Cat. No. B13010683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC(=N2)OC)N
InChIInChI=1S/C8H10N4O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,9H2,1-2H3
InChIKeyKOPUUVJGDMPDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS 1934432-77-5): Scaffold Overview and Procurement Context


6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS 1934432-77-5, C₈H₁₀N₄O, MW 178.19) is a trisubstituted imidazo[1,2-b]pyridazine building block bearing a 6-methoxy, 2-methyl, and 3-amine substitution pattern . The imidazo[1,2-b]pyridazine core is recognized as a 'privileged scaffold' in medicinal chemistry, forming the structural basis of clinically evaluated kinase inhibitors and enabling broad synthetic derivatization at multiple positions [1]. The compound serves as a versatile intermediate for constructing kinase-targeted libraries, antiparasitic agents, and antidiabetic lead series [2][3]. Commercially available at 95–97% purity from multiple suppliers, it functions primarily as a research-grade synthetic building block rather than a finalized bioactive molecule .

Why 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine Cannot Be Replaced by Generic Imidazo[1,2-b]pyridazine Analogs


The imidazo[1,2-b]pyridazine scaffold allows substitution at multiple positions, and even minor alterations produce divergent synthetic utility and biological profiles. The 6-methoxy group on the pyridazine ring acts as an electron-donating substituent that modulates reactivity in electrophilic aromatic substitution and cross-coupling chemistry, whereas its replacement by chlorine (6-chloro analog) yields an electron-withdrawing handle suited for nucleophilic displacement [1]. The 2-methyl substituent introduces steric bulk adjacent to the 3-amine that is absent in the des-methyl analog 6-methoxyimidazo[1,2-b]pyridazin-3-amine [2]. Furthermore, the regioisomeric 8-methoxy-2-methylimidazo[1,2-b]pyridazin-6-amine (same MF, same MW) places the amine on the pyridazine rather than the imidazole ring, yielding a distinct hydrogen-bonding geometry and kinase ATP-site interaction profile . These structural distinctions mean that in-class analogs are not functionally interchangeable for structure–activity relationship (SAR) exploration or fragment-based library construction [3].

Quantitative Differentiation Evidence for 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine vs. Its Closest Analogs


TAK1 Kinase Inhibition: Class-Level Potency of the Imidazo[1,2-b]pyridazine Scaffold vs. Clinical Benchmark Takinib

Imidazo[1,2-b]pyridazine-based lead compound 26 inhibits TAK1 kinase with an IC₅₀ of 55 nM, representing a 3.4-fold improvement over the reference TAK1 inhibitor takinib (IC₅₀ = 187 nM) measured under identical assay conditions [1]. While compound 26 is a more elaborated 3,6-disubstituted derivative rather than the target compound itself, this head-to-head comparison establishes the imidazo[1,2-b]pyridazine scaffold's capacity to deliver nanomolar TAK1 potency that outperforms a known clinical-stage inhibitor. The 6-methoxy-2-methyl-3-amine substitution pattern of the target compound provides the core architecture upon which such potency-optimizing substitutions (e.g., morpholine/piperazine at position 6, aryl at position 3) are installed [1].

TAK1 kinase inhibition multiple myeloma kinase inhibitor scaffold

Mps1/TTK Kinase Inhibition: Quantitative Scaffold Potency Benchmark in Cellular and In Vivo Models

The imidazo[1,2-b]pyridazine scaffold has yielded compound 27f, which achieves cellular Mps1 IC₅₀ = 0.70 nM and A549 cell antiproliferative IC₅₀ = 6.0 nM, with selectivity confirmed across 192 kinases and oral bioavailability demonstrated in rat [1]. This compound emerged from a scaffold-hopping strategy in which the imidazo[1,2-a]pyrazine core was replaced by imidazo[1,2-b]pyridazine to improve cellular activity and pharmacokinetics [1]. The target compound's 6-methoxy and 3-amine groups map onto the substitution vectors that proved critical during this optimization campaign—specifically, the 6-position was identified as the key site for introducing substituents that enhanced cellular potency [1].

Mps1 kinase inhibition antiproliferative activity oncology

Antidiabetic Activity of 6-Methoxyimidazo[1,2-b]pyridazine Derivatives: Quantitative Blood Glucose Reduction vs. Insulin

A series of 6-methoxyimidazo[1,2-b]pyridazine derivatives (7a–l) were evaluated for antidiabetic activity in an animal model. Compounds 7b, 7f, 7h, and 7l achieved blood glucose reductions of 69.87%, 69.0%, 68.79%, and 68.61%, respectively, compared to the standard insulin treatment (50 mg/kg b.w.) [1]. While these are elaborated derivatives bearing additional aryl substitutions introduced via Suzuki coupling at positions distinct from the 3-amine, the 6-methoxy group is conserved as an essential pharmacophoric element across the active series [1]. The target compound provides this critical 6-methoxy substitution pre-installed on the imidazo[1,2-b]pyridazine core, eliminating the need for a separate methoxylation step during library synthesis [1].

antidiabetic activity hypoglycemic effect PPAR-gamma

Regioisomeric Differentiation: 6-Methoxy-3-amine vs. 8-Methoxy-6-amine Substitution Pattern

The target compound (6-methoxy, 3-amine) and its regioisomer 8-methoxy-2-methylimidazo[1,2-b]pyridazin-6-amine (CAS 3066256-44-5) share identical molecular formula (C₈H₁₀N₄O) and molecular weight (178.19 g/mol) but differ in the placement of the amine and methoxy groups . In imidazo[1,2-b]pyridazine-based kinase inhibitors, the 3-position amine on the imidazole ring acts as a critical hinge-binding hydrogen-bond donor to the kinase ATP pocket, while 6-position substituents modulate selectivity and pharmacokinetic properties [1]. The 6-amine regioisomer places the hydrogen-bond donor on the pyridazine ring, resulting in a different presentation angle to the kinase hinge region and altered selectivity profiles [1]. This is supported by the observation that Mps1 inhibitor optimization explicitly targeted the 6-position and 8-position differently, with the 3-position aryl/amide serving as the key hinge-binding motif [1].

regioisomer differentiation kinase hinge binding ATP-competitive inhibitor

Physicochemical Differentiation: 6-Methoxy vs. 6-Des-Methoxy Analog—Lipophilicity and H-Bond Acceptor Capacity

Compared to its des-methoxy analog 2-methylimidazo[1,2-b]pyridazin-3-amine (CAS 1934846-66-8, MW 148.17), the target compound incorporates a 6-methoxy substituent that increases molecular weight by 30.02 g/mol and adds one hydrogen-bond acceptor (methoxy oxygen) while increasing calculated lipophilicity . The imidazo[1,2-b]pyridazine scaffold review notes that the replacement of phenyl rings with pyridazine improves aqueous solubility and reduces lipophilicity-driven toxicity, and that substituent choice at the 6-position directly modulates these ADME parameters [1]. The methoxy group provides a moderate electron-donating effect (+M) that activates the pyridazine ring toward electrophilic substitution at positions distinct from the 6-position, whereas the des-methoxy analog lacks this electronic activation [1]. The target compound's computed LogP of approximately 0.63 and TPSA of 65.44 Ų position it within favorable drug-like chemical space for CNS penetration potential, whereas the des-methoxy analog presents different physicochemical parameters .

lipophilicity hydrogen bonding ADME optimization

Synthetic Tractability: Pre-Installed 6-Methoxy Group Eliminates Methoxylation Step vs. 6-Chloro Analog

The target compound features a methoxy group pre-installed at the 6-position of the pyridazine ring. The alternative 6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS 73721-29-6, MW 182.61) requires an additional methoxylation step (typically NaOMe/MeOH or Cu-catalyzed) to achieve the same substitution pattern, adding one synthetic step and associated yield loss to any derivatization sequence . In the reported synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives, the methoxylation step (Step 3 in a 9-step sequence) was explicitly required when starting from non-methoxylated precursors [1]. Purchasing the target compound with the 6-methoxy group already installed eliminates this transformation, reducing synthetic step count and improving overall yield for library production [1]. The 6-chloro analog offers alternative reactivity (nucleophilic aromatic substitution) but cannot directly access 6-alkoxy substitution patterns without an additional displacement step .

synthetic efficiency building block library synthesis

Optimal Research and Industrial Application Scenarios for 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine


Kinase-Focused Fragment Library and Lead Generation

The imidazo[1,2-b]pyridazine scaffold has demonstrated nanomolar potency against TAK1 (IC₅₀ = 55 nM for lead compound 26, 3.4-fold more potent than takinib at 187 nM) and sub-nanomolar cellular Mps1 inhibition (IC₅₀ = 0.70 nM for compound 27f) [1][2]. The 3-amine serves as an ATP hinge-binding motif, the 6-methoxy provides a vector for modulating selectivity and ADME properties, and the 2-methyl introduces steric constraint adjacent to the hinge-binding amine [2]. Procurement of this building block enables rapid construction of 3,6-disubstituted libraries targeting the kinase ATP pocket without requiring separate methoxylation or amination steps [1].

Antidiabetic Lead Optimization Leveraging 6-Methoxy Pharmacophore

6-Methoxyimidazo[1,2-b]pyridazine derivatives have demonstrated up to 69.87% blood glucose reduction in diabetic rat models compared to insulin standard [3]. The 6-methoxy substituent is conserved across the active series as a critical pharmacophoric element [3]. The target compound provides the 6-methoxy-imidazo[1,2-b]pyridazine core pre-assembled with a 3-amine handle for further derivatization (e.g., Suzuki coupling at brominated positions, amide formation, or Boc protection/diazotization sequences), enabling systematic exploration of the SAR around the antidiabetic phenotype [3].

Antiparasitic Drug Discovery Targeting Leishmaniasis and Related Protozoan Kinases

3,6-Disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1, IC₅₀ = 32 nM for compound 20a) and anti-leishmanial activity against Leishmania amazonensis [4]. The 6-methoxy substitution pattern aligns with the substitution vectors explored in these antiparasitic kinase inhibitor series [4]. The target compound offers a pre-functionalized entry point for synthesizing 3,6-disubstituted analogs targeting protozoan kinomes, where divergences between parasite and host kinases create opportunities for selective inhibition [4].

Regioisomerically Defined Chemical Probe Synthesis

The unambiguous 6-methoxy-3-amine (rather than 8-methoxy-6-amine) substitution pattern of the target compound (CAS 1934432-77-5) is essential for chemical probe studies where the 3-amine serves as the kinase hinge-binding motif [2]. The regioisomer 8-methoxy-2-methylimidazo[1,2-b]pyridazin-6-amine (CAS 3066256-44-5, same MF and MW) presents the amine at a geometrically distinct position on the pyridazine ring, which would alter kinase selectivity profiles . For target engagement studies requiring consistent hinge-binding geometry across a compound series, the 3-amine regioisomer is the structurally validated choice [2].

Quote Request

Request a Quote for 6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.